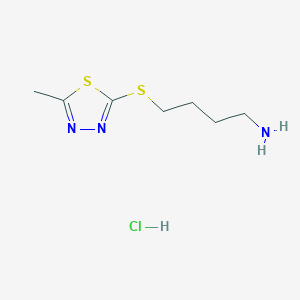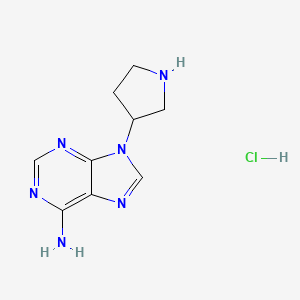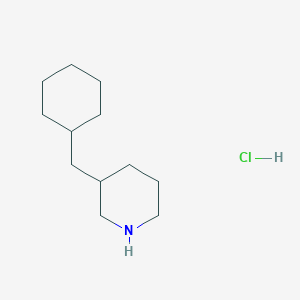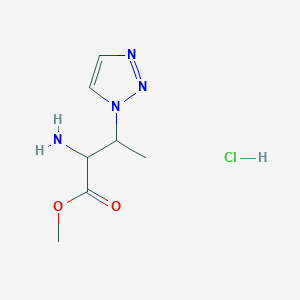
1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Vue d'ensemble
Description
The closest compounds I found are “®-1-(3,4-Difluorophenyl)ethanamine hydrochloride” and “N~1~-(3,4-difluorophenyl)glycinamide hydrochloride”. These compounds have similar structures to the one you’re interested in .
Synthesis Analysis
I found a patent that describes the synthesis of a related compound, “(1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates”. The synthesis involves a cyclopropanization reaction, Hofmann degradation, and a CBS asymmetric reduction reaction .
Molecular Structure Analysis
The molecular formula for “®-1-(3,4-Difluorophenyl)ethanamine hydrochloride” is C8H10ClF2N, with a molecular weight of 193.62 . For “N~1~-(3,4-difluorophenyl)glycinamide hydrochloride”, the molecular formula is C8H8F2N2O.ClH, with a molecular weight of 222.62 .
Physical And Chemical Properties Analysis
“®-1-(3,4-Difluorophenyl)ethanamine hydrochloride” is a solid at room temperature, and it’s stored under an inert atmosphere . No additional physical or chemical properties were found in the sources.
Applications De Recherche Scientifique
Synthesis Techniques and Intermediate Applications
Research has developed various synthesis techniques involving compounds structurally similar to 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, highlighting its potential use as an intermediate in the production of complex molecules. For instance, a novel strategy utilizing the 'safety-catch' principle for the protection of sulfonic acids was demonstrated, where derivatives similar to the compound were synthesized, potentially offering a method for producing protected derivatives of taurine and other sulfonic acids efficiently (Seeberger et al., 2007). Additionally, research on the synthesis of fluorophenyl-functionalized compounds, like 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, reveals methodologies that could be adaptable for synthesizing 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, indicating its potential application in medicinal chemistry and materials science (Liu Chuan-xiang, 2006).
Antineoplastic Agent Development
Another significant area of application is in the development of antineoplastic agents. A related compound, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride, demonstrated promising activity against various cancer cell lines, suggesting that structurally similar compounds like 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride could be explored for their antineoplastic properties and potential role in cancer therapy (Pettit et al., 2003).
Organic Light-Emitting Devices (OLEDs)
Research into novel 2,4-difluorophenyl-functionalized arylamine for use in organic light-emitting devices (OLEDs) suggests applications in electronics for compounds with similar structural characteristics, potentially impacting the development of more efficient OLEDs (Li et al., 2012). This research indicates the broad applicability of difluorophenyl compounds in both biological and electronic domains.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in the synthesis of platelet inhibiting drugs .
Biochemical Pathways
It is known that similar compounds are often involved in the bioreduction of a ketone, which is an intermediate step in the synthesis of platelet inhibiting drugs .
Result of Action
Similar compounds are known to be involved in the synthesis of platelet inhibiting drugs .
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8;/h4-6,11H,7,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMRRSVTMUOMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




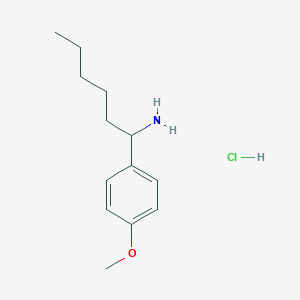
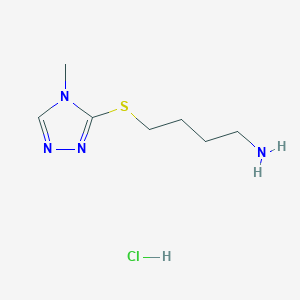
![3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432889.png)




